Cas no 1401667-63-7 ((S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide)
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide Chemical and Physical Properties
Names and Identifiers
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- (S)-2-amino-n-((s)-1-benzyl-pyrrolidin-3-yl)-n-cyclopropyl-propionamide
- (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-cyclopropylpropanamide
- AM97837
- (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide
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- Inchi: 1S/C17H25N3O/c1-13(18)17(21)20(15-7-8-15)16-9-10-19(12-16)11-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,18H2,1H3/t13-,16-/m0/s1
- InChI Key: FLQIYJMLFSGQTA-BBRMVZONSA-N
- SMILES: O=C([C@H](C)N)N([C@@H]1CN(CC2C=CC=CC=2)CC1)C1CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 363
- Topological Polar Surface Area: 49.6
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 082099-500mg |
S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide |
1401667-63-7 | 500mg |
£755.00 | 2022-03-01 | ||
| Chemenu | CM502618-1g |
(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-cyclopropylpropanamide |
1401667-63-7 | 97% | 1g |
$1499 | 2023-01-01 |
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide
Introduction to (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide (CAS No. 1401667-63-7)
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide (CAS No. 1401667-63-7) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyrrolidine and cyclopropyl groups, making it a valuable candidate for various therapeutic applications. The chiral nature of this molecule, characterized by the presence of two stereocenters, imparts unique pharmacological properties that are essential for its potential use in drug development.
The chemical structure of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide is composed of an amino acid backbone with a substituted pyrrolidine ring and a cyclopropyl group. The presence of these functional groups contributes to its stability and solubility, which are critical factors in drug design. The benzyl substituent on the pyrrolidine ring enhances the lipophilicity of the molecule, facilitating its ability to cross biological membranes and reach target sites within the body.
Recent studies have highlighted the potential of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide in various therapeutic areas. One notable application is in the treatment of neurological disorders, particularly those involving neurotransmitter imbalances. The compound has been shown to exhibit potent activity as a modulator of neurotransmitter receptors, specifically GABA and glutamate receptors, which are key players in neural signaling pathways.
In preclinical studies, (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide has demonstrated promising results in models of anxiety and depression. Its ability to modulate GABAergic and glutamatergic systems suggests that it may have a role in restoring neurotransmitter balance and alleviating symptoms associated with these conditions. Additionally, the compound has shown potential as an analgesic agent, with studies indicating its efficacy in reducing pain sensitivity in animal models.
The pharmacokinetic properties of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide have also been extensively studied. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its development as a therapeutic agent. The compound's high oral bioavailability and long half-life make it suitable for once-daily dosing regimens, enhancing patient compliance.
Moreover, the safety profile of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide has been evaluated in both in vitro and in vivo models. Toxicity studies have indicated that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. These findings support its potential for further clinical development.
In addition to its therapeutic applications, (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide has also been explored as a tool compound in basic research. Its ability to selectively modulate specific neurotransmitter receptors makes it a valuable tool for investigating the underlying mechanisms of neurological disorders and developing new therapeutic strategies.
The synthesis of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide involves several steps, including the preparation of chiral intermediates and the final coupling reaction to form the desired product. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for both research and commercial purposes.
In conclusion, (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide (CAS No. 1401667-63-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and pharmacological properties make it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to advance our understanding of this molecule, it is likely that new applications and insights will emerge, contributing to the advancement of drug discovery and development.
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